molecular formula C13H16N2O2 B14869936 Acetylcytisine

Acetylcytisine

Cat. No.: B14869936
M. Wt: 232.28 g/mol
InChI Key: WCRIKJOQMRFVPX-GHMZBOCLSA-N
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Description

Acetylcytisine is a chemical compound that has garnered interest due to its potential applications in various fields. It is a derivative of cytisine, an alkaloid found in several plant species. This compound is known for its biological activity and has been studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcytisine can be synthesized through the acetylation of cytisine. The process typically involves the reaction of cytisine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Acetylcytisine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form deacetylated cytisine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Deacetylated cytisine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interaction with nicotinic acetylcholine receptors.

    Medicine: Investigated for its potential use in smoking cessation therapies.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

Acetylcytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences neurotransmitter release and has been studied for its potential therapeutic effects in conditions such as nicotine addiction.

Comparison with Similar Compounds

Similar Compounds

    Cytisine: The parent compound of acetylcytisine, known for its use in smoking cessation.

    Nicotine: Another alkaloid that interacts with nicotinic acetylcholine receptors.

    Varenicline: A synthetic compound used in smoking cessation therapies.

Uniqueness of this compound

This compound is unique due to its specific acetyl group, which influences its pharmacokinetic properties and receptor binding affinity. This modification can result in different biological activities compared to its parent compound, cytisine, and other similar compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(1R,9R)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11-/m1/s1

InChI Key

WCRIKJOQMRFVPX-GHMZBOCLSA-N

Isomeric SMILES

CC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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